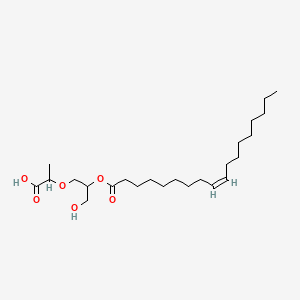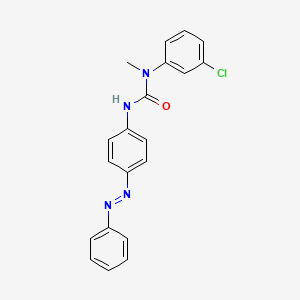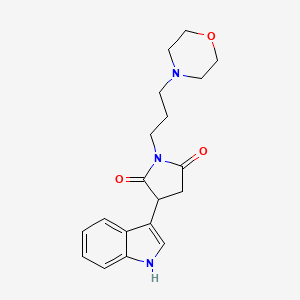
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide is a complex organic compound that features an indole ring, a morpholine ring, and a succinimide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a morpholine group.
Formation of the Succinimide Moiety: The succinimide group can be introduced through the reaction of the indole-morpholine intermediate with succinic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the morpholine and succinimide moieties can modulate the compound’s overall activity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Indol-3-yl)succinimide: Lacks the morpholine ring, which may result in different biological activities and chemical reactivity.
N-(3-Morpholinopropyl)succinimide: Lacks the indole ring, which may affect its interaction with biological receptors.
2-(Indol-3-yl)-N-(2-hydroxyethyl)succinimide: Contains a hydroxyethyl group instead of a morpholinopropyl group, which may influence its solubility and reactivity.
Uniqueness
2-(Indol-3-yl)-N-(3-morpholinopropyl)succinimide is unique due to the presence of both the indole and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
3670-97-1 |
|---|---|
Fórmula molecular |
C19H23N3O3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H23N3O3/c23-18-12-15(16-13-20-17-5-2-1-4-14(16)17)19(24)22(18)7-3-6-21-8-10-25-11-9-21/h1-2,4-5,13,15,20H,3,6-12H2 |
Clave InChI |
IBZWAXUGWLELNY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


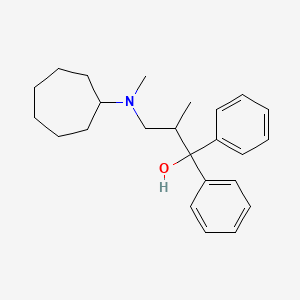

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)

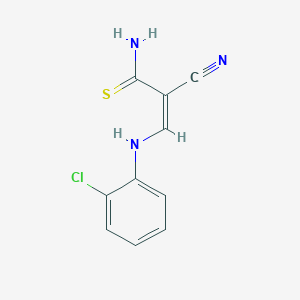
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
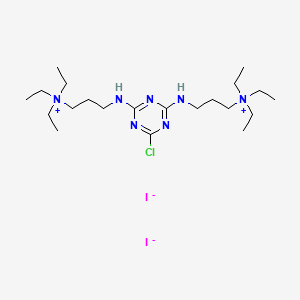
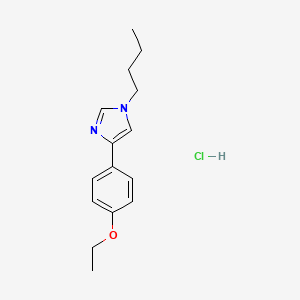
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
